molecular formula C23H24FN3O B1615979 Cinuperone CAS No. 82117-51-9

Cinuperone

Cat. No.: B1615979
CAS No.: 82117-51-9
M. Wt: 377.5 g/mol
InChI Key: YLCFZLMWTUMGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinuperone is a chemical compound known for its role as an antagonist of D2, alpha1 adrenergic, and sigma receptors. It selectively inhibits dopamine agonists-dependent behaviors, which are mediated by the limbic system. The clinical development of this compound as an antipsychotic was terminated due to orthostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Cinuperone would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cinuperone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Cinuperone has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving receptor antagonists.

    Biology: Employed in research to understand the role of dopamine receptors in the limbic system.

    Medicine: Investigated for its potential therapeutic effects, although its clinical development was halted.

    Industry: Utilized in the development of new drugs targeting similar receptors.

Mechanism of Action

Cinuperone exerts its effects by antagonizing D2, alpha1 adrenergic, and sigma receptors. This means it binds to these receptors without activating them, thereby blocking the action of endogenous ligands like dopamine. This inhibition affects dopamine-dependent behaviors mediated by the limbic system, which is crucial for mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Another D2 receptor antagonist used as an antipsychotic.

    Risperidone: Atypical antipsychotic that also targets D2 receptors.

    Clozapine: Targets multiple receptors, including D2 and serotonin receptors.

Uniqueness of Cinuperone

This compound is unique in its selective inhibition of dopamine agonists-dependent behaviors mediated by the limbic system. Its development was halted due to orthostasis, a side effect not commonly seen with other antipsychotics like Haloperidol or Risperidone .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-isoquinolin-3-ylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-21-9-7-18(8-10-21)22(28)6-3-11-26-12-14-27(15-13-26)23-16-19-4-1-2-5-20(19)17-25-23/h1-2,4-5,7-10,16-17H,3,6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCFZLMWTUMGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231567
Record name Cinuperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82117-51-9
Record name Cinuperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082117519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinuperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINUPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072Z5ZP2FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinuperone
Reactant of Route 2
Reactant of Route 2
Cinuperone
Reactant of Route 3
Reactant of Route 3
Cinuperone
Reactant of Route 4
Reactant of Route 4
Cinuperone
Reactant of Route 5
Reactant of Route 5
Cinuperone
Reactant of Route 6
Reactant of Route 6
Cinuperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.